(R)-2-methylpyrrolidine hydrochloride
Overview
Description
(R)-2-methylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Profiles
- Pharmacological Profiles of 5-HT2A Receptor Antagonists: Research on compounds structurally related to (R)-2-methylpyrrolidine hydrochloride, such as R-96544 and R-102444, has demonstrated their role as potent 5-HT2A receptor antagonists. These compounds have shown effectiveness in inhibiting platelet aggregation and may have therapeutic potential in conditions like hypertension and pancreatitis (Ogawa et al., 2002); (Ogawa et al., 2005).
Chemical Synthesis
- Efficient Synthesis Methods: The development of efficient synthesis methods for (R)-2-methylpyrrolidine has been a topic of interest. One method describes a high-yielding, four-step synthesis process achieving over 99% optical purity (Zhao et al., 2006). Another approach used Wittig-Horner reaction and catalytic hydrogenation to synthesize (R)-2-methylpyrrolidine with an overall yield of 63% (Hao, 2007).
Crystallography
- Crystal Structure Studies: The crystal structure of derivatives of (R)-2-methylpyrrolidine, such as R(−)-1-tosyl-2-methylpyrrolidine, has been determined. These studies provide insights into the molecular geometry and interactions of these compounds (Gupta et al., 1995).
Analytical Methods
- Analytical Method Development: Several studies have focused on developing analytical methods to detect and quantify N-methylpyrrolidine, a derivative of (R)-2-methylpyrrolidine. These methods are essential for quality control in pharmaceutical products containing cefepime hydrochloride (Page et al., 2014); (Jing-sheng, 2007).
Dielectrically Controlled Resolution
- Dielectrically Controlled Enantiomeric Resolution: A study exploring the dielectrically controlled resolution (DCR) of (R)- and (S)-2-methylpyrrolidine by (R,R)-tartaric acid showed how different solvent compositions affect the resolution process, providing insights into chiral recognition mechanisms (Sakurai et al., 2006).
Optical Activity in Cyclic Amines
- Investigating Optical Activity: Research on the optical activity of saturated cyclic amines like (R)-2-methylpyrrolidine focused on understanding the roles of nitrogen-inversion and ring-puckering dynamics. This study provided valuable information on the chiroptical properties of these compounds (Craft et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEIFWYJFOEKIM-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456821 | |
Record name | (R)-2-methylpyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135324-85-5 | |
Record name | (R)-2-methylpyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-(-)-2-Methylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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